6-Bromo-N-methyl-2-oxoindoline-5-carboxamide
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Overview
Description
6-Bromo-N-methyl-2-oxoindoline-5-carboxamide is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methyl-2-oxoindoline-5-carboxamide typically involves the bromination of N-methyl-2-oxoindoline-5-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methyl-2-oxoindoline-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indoline ring .
Scientific Research Applications
6-Bromo-N-methyl-2-oxoindoline-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-N-methyl-2-oxoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxoindoline-5-carboxamide
- N-Methyl-2-oxoindoline-5-carboxamide
- 6-Chloro-N-methyl-2-oxoindoline-5-carboxamide
Uniqueness
6-Bromo-N-methyl-2-oxoindoline-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules .
Properties
CAS No. |
557093-37-5 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-bromo-N-methyl-2-oxo-1,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-10(15)6-2-5-3-9(14)13-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
AABAVUIIKOBVBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C2C(=C1)CC(=O)N2)Br |
Origin of Product |
United States |
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